Methyl 2-amino-4,5-dichlorobenzoate Methyl 2-amino-4,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 844647-17-2
VCID: VC5079068
InChI: InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1N)Cl)Cl
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05

Methyl 2-amino-4,5-dichlorobenzoate

CAS No.: 844647-17-2

Cat. No.: VC5079068

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4,5-dichlorobenzoate - 844647-17-2

Specification

CAS No. 844647-17-2
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05
IUPAC Name methyl 2-amino-4,5-dichlorobenzoate
Standard InChI InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Standard InChI Key GPQSHTPSMYICPA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1N)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-4,5-dichlorobenzoate belongs to the class of substituted benzoates, with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol. Its structure features:

  • A benzene ring with chlorine atoms at positions 4 and 5.

  • An amino group (-NH₂) at position 2.

  • A methyl ester (-COOCH₃) at position 1.

This substitution pattern enhances its electronic and steric properties, influencing reactivity and biological interactions .

Physical Characteristics

Key physicochemical properties include:

PropertyValueSource
Density~1.4 g/cm³ (estimated)
Boiling Point274–344°C (varies by derivative)
Melting Point227–230°C (analog-dependent)
SolubilityLow water solubility; soluble in organic solvents

Comparative analysis with structurally related compounds, such as methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7), reveals that chlorine substituents increase molecular weight and polarity compared to fluorine analogs .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via esterification of 2-amino-4,5-dichlorobenzoic acid with methanol under acidic conditions. Alternative methods include:

  • Direct chlorination of methyl 2-aminobenzoate using chlorinating agents like Cl₂ or SOCl₂.

  • Catalytic esterification employing methanesulfonic acid to enhance reaction efficiency .

Yields vary depending on reaction conditions, with optimized protocols achieving >80% purity .

Industrial-Scale Production

Industrial manufacturers, such as VulcanChem, emphasize batch processing with rigorous quality control to ensure consistency. Key challenges include managing exothermic reactions during chlorination and minimizing byproducts like 3,5-dichloro isomers .

Biological Activity and Mechanisms

Antimicrobial Properties

Methyl 2-amino-4,5-dichlorobenzoate exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Studies demonstrate:

  • Inhibition of bacterial growth at concentrations as low as 50 µM.

  • Disruption of cell wall synthesis via interference with penicillin-binding proteins .

Enzyme Inhibition

In tuberculosis research, derivatives of this compound have shown activity against Mycobacterium tuberculosis by inhibiting MabA (FabG1), a key enzyme in the fatty acid synthase II (FAS-II) system . Structural analogs, such as 3,4-dichlorobenzoyl anthranilic acids, bind to MabA’s active site, blocking the reduction of β-ketoacyl intermediates .

Applications in Pharmaceuticals and Agrochemicals

Drug Development

The compound serves as a precursor for:

  • Antitubercular agents: Derivatives inhibit mycolic acid biosynthesis, critical for M. tuberculosis viability .

  • Anticancer candidates: Chlorinated benzoates exhibit cytotoxicity against cancer cell lines by inducing apoptosis.

Agrochemical Uses

In agrochemistry, methyl 2-amino-4,5-dichlorobenzoate derivatives are explored as:

  • Herbicides: Disrupting plant amino acid biosynthesis.

  • Fungicides: Targeting fungal cell membrane integrity.

Future Research Directions

Optimization of Synthesis

Developing continuous-flow processes could enhance yield and reduce waste, leveraging technologies like microreactors .

Expanded Biological Screening

Further studies should evaluate:

  • Activity against multidrug-resistant pathogens.

  • Synergistic effects with existing antibiotics .

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